1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxylic acid group at the third position and a 4-fluoro-2-nitrophenyl group at the first position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
Nitration: The nitration of 4-fluoroaniline to obtain 4-fluoro-2-nitroaniline.
Coupling Reaction: The coupling of 4-fluoro-2-nitroaniline with piperidine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 1-(4-Fluoro-2-aminophenyl)piperidine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylate esters.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-nitrophenyl)piperidine-3-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.
1-(4-Fluoro-2-aminophenyl)piperidine-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)piperidine-3-carboxylic acid is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The position of the carboxylic acid group on the piperidine ring also plays a crucial role in determining the compound’s properties and applications.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-3-4-10(11(6-9)15(18)19)14-5-1-2-8(7-14)12(16)17/h3-4,6,8H,1-2,5,7H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJVILOVXYUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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